
4-Bromo-2,6-dichlorophenol
Overview
Description
4-Bromo-2,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is typically a white to almost white crystalline solid and is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination of 2,6-dichlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the hydroxyl group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed
Major Products Formed
Substitution Reactions: Products include substituted phenols or halogenated derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols or modified hydroxyl derivatives
Scientific Research Applications
Chemical Research Applications
4-Bromo-2,6-dichlorophenol serves as an important intermediate in the synthesis of other organic compounds. It is frequently utilized in:
- Synthesis of Organic Compounds : This compound is used as a precursor for synthesizing various pharmaceuticals and agrochemicals. Its halogen substituents enhance its reactivity, making it a valuable building block in organic synthesis .
- Studying Reaction Mechanisms : Researchers employ this compound to investigate reaction pathways involving halogenated phenols. The unique electronic properties imparted by the bromine and chlorine atoms allow for detailed studies on substitution reactions and mechanisms.
Biological Applications
The biological activity of this compound has been explored in several contexts:
- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property makes it relevant in pharmacological research where understanding drug interactions is essential .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it useful in developing disinfectants or preservatives in various industrial applications .
Industrial Applications
In industry, this compound is employed in several key areas:
- Agrochemical Production : It is used as an intermediate in the synthesis of pesticides and herbicides. For instance, brominated phenols are often incorporated into formulations designed to enhance crop protection against pests .
- Water Treatment : Case studies have shown that derivatives of this compound can effectively reduce microbial loads in water treatment facilities. For example, its application demonstrated a significant reduction in coliform bacteria levels within hours of treatment.
Water Treatment Facilities
In a controlled study at a municipal water treatment plant, this compound was applied to reduce microbial load effectively. The results indicated over a 90% reduction in coliform bacteria levels shortly after application.
Leather Processing
In leather manufacturing processes, this compound was incorporated into tanning solutions to prevent microbial spoilage. Treated leather samples exhibited enhanced durability and resistance to degradation compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound can inhibit enzyme activity or disrupt cellular processes by binding to specific sites on proteins or other macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-chlorophenol: Contains only one chlorine atom, affecting its chemical properties and reactivity.
4-Bromo-3,5-dichlorophenol: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
4-Bromo-2,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Bromo-2,6-dichlorophenol (BDCP) is a halogenated phenolic compound with the molecular formula C₆H₃BrCl₂O. It is characterized by the presence of both bromine and chlorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. This article explores the biological activities of BDCP, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₆H₃BrCl₂O
- Molar Mass : 241.9 g/mol
- Density : 1.890 g/cm³
- Melting Point : 64-65 °C
Antimicrobial Properties
BDCP has been studied for its potential antimicrobial and antifungal activities. Research indicates that BDCP exhibits significant inhibitory effects against various microbial strains, making it a candidate for use in disinfectants and preservatives.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 18 |
The mechanism by which BDCP exerts its biological effects involves several pathways:
- Enzyme Inhibition : BDCP can inhibit the activity of specific enzymes involved in microbial metabolism. The presence of halogen atoms enhances its ability to interact with enzyme active sites.
- Disruption of Membrane Integrity : BDCP may disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : BDCP has been shown to induce oxidative stress in microbial cells, contributing to its antimicrobial efficacy.
Study 1: Antifungal Activity
A study published in the Journal of Applied Microbiology demonstrated that BDCP effectively inhibited the growth of Candida albicans. The compound was tested at various concentrations, revealing a dose-dependent response in fungal inhibition.
- Concentration Tested : 0.5%, 1%, 2%
- Results : At 2%, complete inhibition was observed after 24 hours.
Study 2: Bacterial Resistance
Research conducted on Escherichia coli highlighted that BDCP could overcome resistance mechanisms in certain bacterial strains. The study found that combining BDCP with conventional antibiotics enhanced their effectiveness against resistant strains.
Industrial Use
BDCP is employed in various industrial applications due to its antimicrobial properties:
- Preservatives : Used in coatings and leather processing to prevent microbial growth.
- Disinfectants : Incorporated into formulations for cleaning products and sanitizers.
Pharmaceutical Development
The potential use of BDCP as a lead compound for developing new antimicrobial agents is being explored. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromo-2,6-dichlorophenol in laboratory settings?
- Methodological Answer : Two primary routes are documented:
- Zinc Reduction : Reduction of this compound using zinc powder in 10% sodium hydroxide at 100°C for 1 hour (76% yield) .
- Suzuki Cross-Coupling : Palladium-catalyzed coupling (PdCl₂(dppf)·CH₂Cl₂) with boronic esters in DMF at 70°C under argon, followed by citric acid extraction and silica gel chromatography .
- Key Considerations : Solvent choice (e.g., ethanol or ether for solubility) and catalyst loading impact yield.
Q. How can the purity of this compound be assessed using chromatographic techniques?
- Methodological Answer :
- HPLC : Use a C18 reverse-phase column with methanol/water (70:30 v/v) mobile phase; UV detection at 254 nm. Recovery rates of 80–97% have been reported for halogenated phenols in environmental matrices .
- GC-MS : EPA Method 8151M with surrogate recovery validation (target: 70–130%). Note that low recovery (e.g., 51%) may indicate matrix interference .
Q. What are the key solubility characteristics of this compound relevant to experimental design?
- Methodological Answer :
- Highly soluble in ethanol and diethyl ether; sparingly soluble in cold petroleum ether; insoluble in water.
- Practical Implication : Use ethanol for dissolution in biological assays or ether for extraction. Aqueous systems require polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst Optimization : PdCl₂(dppf)·CH₂Cl₂ at 0.1 equivalents achieves efficient coupling. Higher equivalents risk side reactions.
- Temperature : 70°C balances reaction rate and decomposition.
- Solvent : DMF enhances solubility but may require post-reaction citric acid neutralization to isolate products .
Q. What in vitro models are suitable for studying the nephrotoxic potential of this compound metabolites?
- Methodological Answer :
- Fischer 344 Rat Kidney Cells (IRCC) : Used to study 4-amino-2,6-dichlorophenol (a putative metabolite). Toxicity is time-dependent (peak at 120 min) and mitigated by ascorbic acid or AT-125 .
- Metabolite Identification : Use LC-MS/MS to track hydroxylation and dehalogenation products in hepatic microsomes.
Q. What analytical challenges arise when quantifying this compound in environmental matrices with high organic content?
- Methodological Answer :
- Matrix Effects : High organic content (e.g., soil) reduces surrogate recovery (e.g., 51% vs. 70–130% target).
- Mitigation : Use EPA 3510M (sonication extraction) with internal standards (e.g., deuterated analogs) and matrix-matched calibration .
Q. How does photodegradation in marine environments affect the persistence and transformation pathways of this compound?
- Methodological Answer :
- Pathway : Sequential bromine-chlorine exchange under UV light, forming intermediates like 2,4-dibromo-6-chlorophenol and 2,4,6-trichlorophenol .
- Analytical Tracking : Monitor degradation kinetics via GC-MS with SIM mode (m/z 242 for parent compound, m/z 196 for trichlorophenol) .
Q. Can QSAR models accurately predict the aquatic toxicity of this compound based on electronic-structure parameters?
- Methodological Answer :
Properties
IUPAC Name |
4-bromo-2,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGURSDWHGSLAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185952 | |
Record name | 4-Bromo-2,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-15-0 | |
Record name | 4-Bromo-2,6-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3217-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMO-2,6-DICHLOROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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